molecular formula C10H9BrO3 B8790160 Methyl 2-(2-bromoacetyl)benzoate CAS No. 7460-55-1

Methyl 2-(2-bromoacetyl)benzoate

Cat. No.: B8790160
CAS No.: 7460-55-1
M. Wt: 257.08 g/mol
InChI Key: YMYJFFPVXIIPGU-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromoacetyl)benzoate (CAS: 27475-14-5; systematic name: this compound) is a brominated aromatic ester with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol. This compound features a benzoate ester core substituted at the 2-position with a 2-bromoacetyl group, rendering it highly reactive in nucleophilic substitution and coupling reactions. It serves as a critical intermediate in pharmaceutical synthesis, particularly for designing phosphodiesterase-5 (PDE5) inhibitors and other bioactive molecules .

Key structural attributes include:

  • Electrophilic bromoacetyl group: Facilitates alkylation and cross-coupling reactions.
  • Ester functionality: Enhances solubility in organic solvents and modulates metabolic stability in drug candidates.
  • Planar aromatic core: Enables π-π stacking interactions in crystal structures, as observed in analogs like methyl 5-(2-bromoacetyl)-2-propoxybenzoate .

Properties

CAS No.

7460-55-1

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 2-(2-bromoacetyl)benzoate

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8-5-3-2-4-7(8)9(12)6-11/h2-5H,6H2,1H3

InChI Key

YMYJFFPVXIIPGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl 2-(2-bromoacetyl)benzoate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
This compound C₁₀H₉BrO₃ 257.08 2-bromoacetyl at 2-position PDE5 inhibitor intermediates, nucleophilic substitution reactions
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate C₁₃H₁₅BrO₄ 315.16 2-propoxy, 5-bromoacetyl Antiulcer and antihypertensive drug synthesis; layered crystal packing via C–H⋯O interactions
2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate C₁₆H₁₃BrO₃ 333.18 2-methylbenzoate, 4-bromophenyl-2-oxo Photolysis applications, synthesis of oxazoles and imidazoles
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-methoxy, ethyl ester Food additive, flavoring agent; characterized by IR, MS, and NMR

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